molecular formula C14H15BrN2 B1411359 (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine CAS No. 1416336-89-4

(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine

Cat. No. B1411359
CAS RN: 1416336-89-4
M. Wt: 291.19 g/mol
InChI Key: LZEUMOOFGXDTTG-JTQLQIEISA-N
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Description

“(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine” is a chemical compound with the CAS Number: 1416336-89-4 . It has a molecular weight of 291.19 . The IUPAC name for this compound is (S)-5-bromo-N1-(1-phenylethyl)benzene-1,2-diamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15BrN2/c1-10(11-5-3-2-4-6-11)17-14-9-12(15)7-8-13(14)16/h2-10,17H,16H2,1H3/t10-/m0/s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28°C .

Scientific Research Applications

Synthesis of Polymers

This compound can be used as a building block in the synthesis of various polymers. Amines are crucial in creating polymers with specific properties for use in organic electronics, photonics, and biotechnology applications .

Catalysts Development

Amines, including our compound of interest, often serve as ligands in catalysts that facilitate a wide range of chemical reactions. This is particularly important in the production of pharmaceuticals and fine chemicals .

Sensor Technology

The amine functionality allows for the development of sensors that can detect a variety of biological and chemical substances. This has implications in environmental monitoring and healthcare diagnostics .

Nanomaterials Production

Amines are used to synthesize nanomaterials, which have applications in drug delivery systems, imaging, and as components in electronic devices .

Pharmaceutical Applications

Amines like (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). They play a role in creating a wide range of therapeutic agents .

Dye Manufacturing

The compound can be involved in the synthesis of dyes due to its ability to act as a chromophore because of its aromatic structure and amine group .

Agricultural Chemicals Synthesis

It can also be used to create agricultural chemicals, such as pesticides and herbicides, enhancing crop protection strategies .

Food Industry Additives

Lastly, amines are sometimes used as additives in food products, contributing to food preservation and flavoring .

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-bromo-2-N-[(1S)-1-phenylethyl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-10(11-5-3-2-4-6-11)17-14-9-12(15)7-8-13(14)16/h2-10,17H,16H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEUMOOFGXDTTG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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